molecular formula C4H6ClNO B14254957 Formamide, N-(2-chloro-2-propenyl)- CAS No. 188988-52-5

Formamide, N-(2-chloro-2-propenyl)-

Cat. No.: B14254957
CAS No.: 188988-52-5
M. Wt: 119.55 g/mol
InChI Key: BPIIVQAGKXQVLX-UHFFFAOYSA-N
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Description

Formamide, N-(2-chloro-2-propenyl)- is a chemical compound with the molecular formula C4H6ClNO. It is a derivative of formamide, where the hydrogen atom on the nitrogen is replaced by a 2-chloro-2-propenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Formamide, N-(2-chloro-2-propenyl)- can be synthesized through several methods. One common method involves the reaction of formamide with 2-chloro-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of Formamide, N-(2-chloro-2-propenyl)- often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(2-chloro-2-propenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-(2-chloro-2-propenyl) amides, while reactions with thiols can produce thioethers.

Scientific Research Applications

Formamide, N-(2-chloro-2-propenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Formamide, N-(2-chloro-2-propenyl)- involves its interaction with specific molecular targets. The 2-chloro-2-propenyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Formamide: The parent compound, which lacks the 2-chloro-2-propenyl group.

    N-Methylformamide: A derivative where the hydrogen on the nitrogen is replaced by a methyl group.

    N,N-Dimethylformamide: A derivative with two methyl groups on the nitrogen.

Uniqueness

Formamide, N-(2-chloro-2-propenyl)- is unique due to the presence of the 2-chloro-2-propenyl group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions that are not possible with other formamide derivatives.

Properties

CAS No.

188988-52-5

Molecular Formula

C4H6ClNO

Molecular Weight

119.55 g/mol

IUPAC Name

N-(2-chloroprop-2-enyl)formamide

InChI

InChI=1S/C4H6ClNO/c1-4(5)2-6-3-7/h3H,1-2H2,(H,6,7)

InChI Key

BPIIVQAGKXQVLX-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC=O)Cl

Origin of Product

United States

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